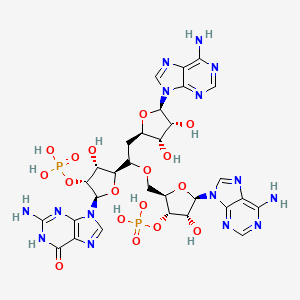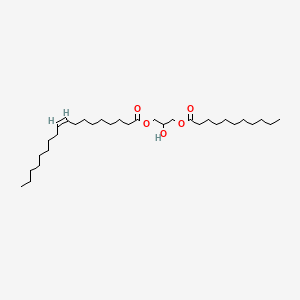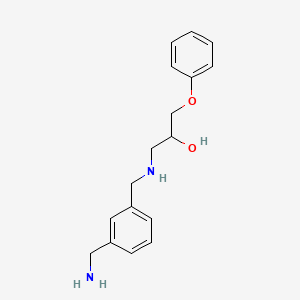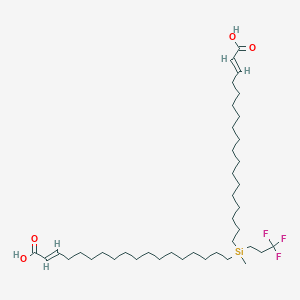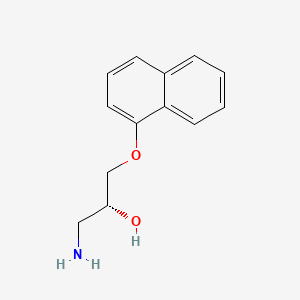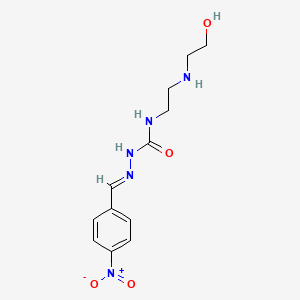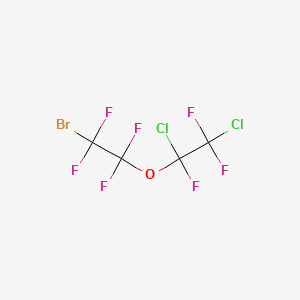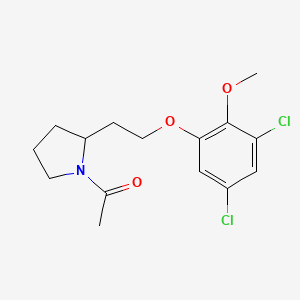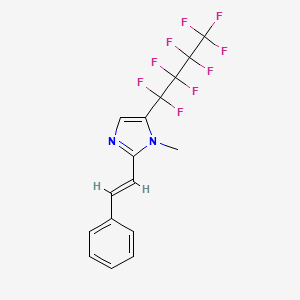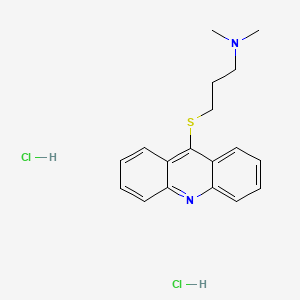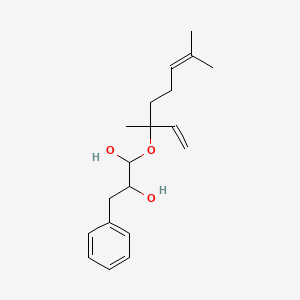
1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol is a complex organic compound with a unique structure that combines a vinylhexenyl group with a phenylpropane diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol typically involves multiple steps. One common method starts with the preparation of the vinylhexenyl group, followed by its attachment to the phenylpropane diol. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl groups, while reduction may produce a more saturated compound.
Scientific Research Applications
1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell signaling and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-1-vinyl-4-hexenyl butyrate
- 1,5-Dimethyl-1-vinylhex-4-enyl acetate
Uniqueness
1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
94134-38-0 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(3,7-dimethylocta-1,6-dien-3-yloxy)-3-phenylpropane-1,2-diol |
InChI |
InChI=1S/C19H28O3/c1-5-19(4,13-9-10-15(2)3)22-18(21)17(20)14-16-11-7-6-8-12-16/h5-8,10-12,17-18,20-21H,1,9,13-14H2,2-4H3 |
InChI Key |
WTNYNCBDCVFIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(C(CC1=CC=CC=C1)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


